molecular formula C10H11ClN2O3 B569463 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride CAS No. 113225-48-2

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride

Cat. No.: B569463
CAS No.: 113225-48-2
M. Wt: 242.659
InChI Key: QAUDMCZYWRJIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

    Target of Action

    The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

  • Biochemical Pathways

    The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This affects the sodium-potassium balance in the body, leading to decreased water retention and further lowering of blood pressure .

    Result of Action

    The overall effect of this compound’s action is the reduction of high blood pressure . This can help prevent conditions such as heart failure, kidney problems, and strokes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms involving quinoline derivatives.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride
  • (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester

Uniqueness

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13;/h1-3,7H,4,11H2,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDMCZYWRJIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.